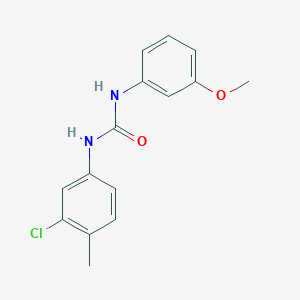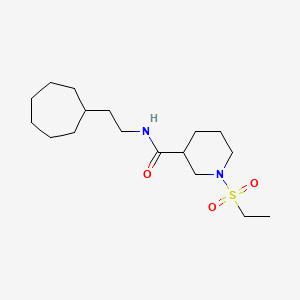
3-hydroxybenzaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone
Vue d'ensemble
Description
Thiosemicarbazones and their derivatives are of significant interest in organic chemistry and pharmacology due to their diverse biological activities and potential as therapeutic agents. Their structural complexity allows for a wide range of chemical reactions, enabling the synthesis of various heterocyclic compounds with promising pharmacological applications.
Synthesis Analysis
The synthesis of thiosemicarbazones typically involves the condensation of thiosemicarbazide with aldehydes or ketones. This reaction can be catalyzed by various organocatalysts under green solvent conditions, emphasizing the principles of green chemistry to minimize toxic reagents and solvents (Kiyani, 2018).
Molecular Structure Analysis
Thiosemicarbazones exhibit versatile coordination behavior, forming complexes with different metals. These complexes are studied for their structural aspects, including metal-to-ligand bonds and coordination geometry, revealing thiosemicarbazones as versatile coordination agents (Casas, García-Tasende, & Sordo, 2000).
Chemical Reactions and Properties
Thiosemicarbazones engage in various chemical reactions, including cyclocondensation and formation of metal complexes. Their reactivity with silver nitrate, for instance, has been explored for analytical purposes and demonstrates their potential for forming crystalline precipitates with metal ions (Haugas & Mitchell, 1950).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Abood, Hanoon, and Haiwal (2012) explored the synthesis of 1,3-oxazepine derivatives starting from 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The derivatives showed potential biological activity, highlighting the versatile nature of such compounds in chemical synthesis and biological applications (Abood, Hanoon, & Haiwal, 2012).
Biological and Pharmacological Activities
- Antibacterial and Enzyme Inhibition: Oxazepine derivatives, closely related to the compound of interest, have demonstrated various biological activities, including antibacterial properties and enzyme inhibition. This suggests potential applications in medical and pharmaceutical research (Abood, Hanoon, & Haiwal, 2012).
- DNA Binding and Antiproliferative Effects: Raman, Selvan, and Manisankar (2010) reported on copper(II) and zinc(II) coordination compounds of related thiosemicarbazone derivatives. These compounds showed the ability to intercalate with DNA and promote photocleavage of plasmid DNA, in addition to having antifungal and antibacterial activities. Such findings are crucial for developing new therapeutic agents (Raman, Selvan, & Manisankar, 2010).
Material Science and Nanotechnology
- Research by Mohammed et al. (2014) highlighted the synthesis of organic nanoparticles using an oxadiazole derivative structurally similar to the query compound. These nanoparticles were effectively dispersed in aqueous media, suggesting potential applications in biomedical imaging and material science (Mohammed, Salih, Omer, & Rashid, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(E)-(3-hydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-17(18(26)24(23(13)2)15-8-4-3-5-9-15)21-19(27)22-20-12-14-7-6-10-16(25)11-14/h3-12,25H,1-2H3,(H2,21,22,27)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIOJBZAOLZSHF-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C/C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-Dimethyl-3-oxidanylidene-2-phenyl-pyrazol-4-yl)-3-[(3-hydroxyphenyl)methylideneamino]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)




![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)
![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)
![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)
![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5562524.png)
![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)
